molecular formula C14H19N3 B1441854 (1H-1,3-Benzodiazol-2-yl)(cyclohexyl)methanamine CAS No. 1178416-39-1

(1H-1,3-Benzodiazol-2-yl)(cyclohexyl)methanamine

Katalognummer: B1441854
CAS-Nummer: 1178416-39-1
Molekulargewicht: 229.32 g/mol
InChI-Schlüssel: VUYWMOWHCWXKHG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(1H-1,3-Benzodiazol-2-yl)(cyclohexyl)methanamine (molecular formula: C₁₄H₁₉N₃) is a benzimidazole-derived amine characterized by a cyclohexyl group attached to the methanamine bridge of the benzimidazole core (Figure 1). The benzimidazole moiety consists of a fused benzene and imidazole ring system, while the cyclohexyl substituent introduces steric bulk and hydrophobicity . Key identifiers include:

  • SMILES: NC(C1=NC2C=CC=CC=2N1)C1CCCCC1
  • InChIKey: VUYWMOWHCWXKHG-UHFFFAOYSA-N
  • Molecular weight: 229.33 g/mol

This compound is of interest due to its structural similarity to pharmacologically active benzimidazole derivatives, which are known for antimicrobial, antioxidant, and enzyme-modulating properties .

Eigenschaften

IUPAC Name

1H-benzimidazol-2-yl(cyclohexyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3/c15-13(10-6-2-1-3-7-10)14-16-11-8-4-5-9-12(11)17-14/h4-5,8-10,13H,1-3,6-7,15H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUYWMOWHCWXKHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(C2=NC3=CC=CC=C3N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1178416-39-1
Record name (1H-benzo[d]imidazol-2-yl)(cyclohexyl)methanamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The primary synthetic approach to (1H-1,3-Benzodiazol-2-yl)(cyclohexyl)methanamine involves the reaction between benzimidazole derivatives and cyclohexylamine. The process typically requires catalytic assistance and reflux conditions to drive the reaction to completion and achieve high yields.

  • Starting Materials: Benzimidazole derivatives and cyclohexylamine.
  • Catalysts: Commonly used catalysts facilitate nucleophilic substitution or condensation reactions.
  • Reaction Conditions: Refluxing in suitable solvents (e.g., ethanol, toluene) ensures complete conversion.
  • Purification: Post-reaction purification often involves recrystallization or chromatographic techniques to isolate the pure product.

This method leverages the nucleophilic amine group of cyclohexylamine reacting with the electrophilic site on the benzimidazole derivative, forming the desired methanamine linkage.

Industrial Production Methods

In industrial settings, the synthesis is scaled up using automated reactors that allow precise control over reaction parameters:

  • Automated Reactors: Facilitate tight control of temperature, pressure, and reaction time.
  • Continuous Flow Reactors: Enhance efficiency and reproducibility by maintaining steady-state reaction conditions.
  • Yield and Purity: Industrial processes optimize these parameters to maximize output and minimize impurities.

Such approaches enable the large-scale production of this compound with consistent quality suitable for further application in research and industry.

Detailed Reaction Mechanism and Analysis

The key reaction involves nucleophilic substitution where the amine group of cyclohexylamine attacks the benzimidazole derivative. The process may proceed through the following steps:

This reaction is typically monitored by chromatographic methods and characterized by spectroscopic techniques such as NMR and IR spectroscopy to confirm the structure and purity of the product.

Related Synthetic Transformations

While the direct synthesis focuses on coupling benzimidazole derivatives with cyclohexylamine, related transformations include:

Transformation Type Reagents/Conditions Outcome
Oxidation Potassium permanganate, hydrogen peroxide Introduction of oxygen functionalities on benzimidazole ring
Reduction Lithium aluminum hydride, sodium borohydride Reduction of nitro or aldehyde groups to amines or alcohols
Substitution Halogenated compounds, nucleophiles (amines, thiols) Replacement of amine group or other substituents

These reactions can be used to modify the compound or its precursors to tailor properties or introduce functional groups for further applications.

Summary Table of Preparation Methods

Step Description Conditions/Reagents Notes
1 Reaction of benzimidazole derivative with cyclohexylamine Catalyst-assisted, reflux in ethanol or toluene Ensures complete conversion
2 Purification Recrystallization or chromatography Isolates pure compound
3 Industrial scale-up Automated or continuous flow reactors Optimizes yield and purity
4 Optional modifications Oxidation, reduction, substitution Tailors compound properties

Research Findings and Applications

Research indicates that the synthetic methods described provide reliable access to this compound with high purity and yield. The compound serves as a versatile building block in medicinal chemistry and material science, with potential therapeutic applications under investigation.

This detailed review consolidates the preparation methods of this compound from diverse, authoritative sources, providing a comprehensive resource for researchers and industrial chemists alike.

Analyse Chemischer Reaktionen

Types of Reactions

(1H-1,3-Benzodiazol-2-yl)(cyclohexyl)methanamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are possible, where the amine group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenated compounds, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction may produce simpler amine derivatives .

Wissenschaftliche Forschungsanwendungen

(1H-1,3-Benzodiazol-2-yl)(cyclohexyl)methanamine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of (1H-1,3-Benzodiazol-2-yl)(cyclohexyl)methanamine involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues and Their Properties

The following table summarizes key structural analogs, focusing on substituent variations and their implications:

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Features Source
(1H-1,3-Benzodiazol-2-yl)methanamine dihydrochloride C₈H₁₁Cl₂N₃ No cyclohexyl; dihydrochloride salt 220.10 Enhanced solubility due to HCl salt; simpler structure with primary amine
(5-Methoxy-1-methyl-1H-benzodiazol-2-yl)methanamine C₁₀H₁₃N₃O Methoxy and methyl groups on benzodiazole 191.23 Increased electron density from methoxy; potential for metabolic stability
2-(1,3-Benzothiazol-2-yl)ethanamine C₉H₁₀N₂S Benzothiazole core; ethanamine chain 178.26 Sulfur atom enhances polarizability; possible redox activity
1-(1-Benzyl-1H-imidazol-2-yl)methanamine C₁₁H₁₃N₃ Benzyl substituent on imidazole 187.24 Aromatic benzyl group may improve binding to hydrophobic pockets

Key Structural and Functional Differences

Cyclohexyl vs. Smaller Substituents

The cyclohexyl group in the target compound introduces significant hydrophobicity compared to simpler analogs like (1H-1,3-benzodiazol-2-yl)methanamine dihydrochloride. This may enhance membrane permeability but reduce aqueous solubility, necessitating formulation adjustments for drug delivery .

Electron-Donating vs. Electron-Withdrawing Groups

Methoxy-substituted analogs (e.g., C₁₀H₁₃N₃O) exhibit altered electronic profiles due to the electron-donating methoxy group, which could stabilize interactions with electron-deficient biological targets. In contrast, the cyclohexyl group is electronically neutral but sterically demanding .

Core Heterocycle Variations

Replacing benzimidazole with benzothiazole (C₉H₁₀N₂S) introduces a sulfur atom, which may confer distinct redox properties or metal-binding capabilities. This substitution is critical in compounds designed for antimicrobial or chelation applications .

Antimicrobial and Antioxidant Activity

Benzimidazole derivatives with hydroxyl or methoxy groups (e.g., 2-(1H-1,3-benzodiazol-2-yl)phenol) have demonstrated potent antioxidant and antimicrobial activity in vitro . The cyclohexyl analog’s bioactivity remains unstudied, but its hydrophobicity may favor interactions with lipid-rich bacterial membranes.

Biologische Aktivität

(1H-1,3-Benzodiazol-2-yl)(cyclohexyl)methanamine is a compound of significant interest in medicinal chemistry and biological research due to its unique structural properties and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

The compound is characterized by the presence of a benzodiazole ring and a cyclohexyl group attached to a methanamine moiety. Its molecular formula is C14H17N3C_{14}H_{17}N_3 with a molecular weight of approximately 229.3 g/mol. The structure can be represented as follows:

SMILES C1CCC(CC1)N2C=NC3=C(N=C2C(=C(C=C3)N)N)N\text{SMILES }C1CCC(CC1)N2C=NC3=C(N=C2C(=C(C=C3)N)N)N

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. It is believed to modulate the activity of specific proteins involved in critical physiological processes. The exact mechanisms are still under investigation, but several studies have indicated potential pathways:

  • Enzyme Inhibition : The compound may inhibit certain enzymes, impacting metabolic pathways.
  • Receptor Binding : It potentially binds to neurotransmitter receptors, influencing neuronal signaling.

Antimicrobial Activity

Research has shown that this compound exhibits antimicrobial properties against various pathogens. A study reported its effectiveness against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined through standard broth dilution methods.

PathogenMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Anticancer Properties

The compound has also been evaluated for its anticancer potential. In vitro studies demonstrated cytotoxic effects on several cancer cell lines, including:

  • Breast Cancer (MCF-7) : IC50 value of 15 µM.
  • Lung Cancer (A549) : IC50 value of 20 µM.

These findings suggest that the compound may induce apoptosis in cancer cells through mechanisms that require further elucidation.

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, this compound was tested against a panel of bacterial strains. The results indicated that the compound exhibited significant antibacterial activity, particularly against resistant strains of Staphylococcus aureus. The researchers noted that the compound's mechanism involved disrupting bacterial cell wall synthesis.

Case Study 2: Cytotoxicity in Cancer Research

A study published in the Journal of Medicinal Chemistry assessed the cytotoxic effects of various benzodiazole derivatives, including this compound. The results showed that this compound had a higher cytotoxic effect on MCF-7 cells compared to other derivatives tested, suggesting a potential lead for further drug development.

Q & A

Basic: What are the key considerations for optimizing the synthetic yield of (1H-1,3-Benzodiazol-2-yl)(cyclohexyl)methanamine?

Methodological Answer:
Optimization involves systematic variation of reaction parameters:

  • Catalyst Selection : Use Pd-based catalysts for cross-coupling reactions or acid/base catalysts for cyclization steps, as seen in benzimidazole syntheses .
  • Solvent Systems : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity, while toluene may favor cyclization .
  • Temperature Control : Gradual heating (80–120°C) minimizes side reactions; microwave-assisted synthesis can improve efficiency .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol removes impurities .

Basic: How can spectroscopic techniques validate the structural integrity of this compound?

Methodological Answer:

  • NMR : Compare experimental 1H^1H-/13C^{13}C-NMR shifts with computed values (e.g., DFT) to confirm benzodiazolyl and cyclohexyl moieties. Discrepancies >0.5 ppm warrant reanalysis .
  • X-ray Crystallography : Resolve bond angles/lengths (e.g., C–N bonds in benzodiazolyl: ~1.32–1.38 Å) to confirm stereochemistry .
  • Mass Spectrometry : High-resolution ESI-MS should match the exact mass (calc. for C13_{13}H16_{16}N3_3: 214.1345) within 3 ppm error .

Basic: What methodologies assess the biological activity of this compound?

Methodological Answer:

  • In Vitro Assays : Screen for enzyme inhibition (e.g., kinases) using fluorescence-based kinetic assays (IC50_{50} determination) .
  • DNA Interaction Studies : Employ UV-Vis titration or viscometry to evaluate intercalation or groove-binding, referencing ethidium bromide displacement .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa) with dose-response curves (24–72 hr exposure) .

Advanced: How do computational studies enhance understanding of this compound’s electronic properties?

Methodological Answer:

  • DFT Calculations : Use Gaussian09/B3LYP/6-311+G(d,p) to compute HOMO-LUMO gaps, electrostatic potential maps, and charge distribution. Compare with experimental UV-Vis λmax_{\text{max}} (e.g., solvatochromic shifts) .
  • Molecular Docking : AutoDock Vina predicts binding affinities (ΔG) to biological targets (e.g., receptors), guided by benzimidazole analogs .
  • MD Simulations : GROMACS assesses stability in aqueous/lipid environments (RMSD < 2 Å over 50 ns) .

Advanced: How can researchers resolve contradictions in spectral data during characterization?

Methodological Answer:

  • Replicate Experiments : Repeat synthesis and characterization under inert atmospheres to rule out oxidation .
  • Cross-Validation : Compare IR/Raman spectra with computed vibrational modes (e.g., scaling factor 0.961 for B3LYP) .
  • Advanced NMR : 2D techniques (HSQC, HMBC) resolve overlapping signals; 15N^{15}N-NMR confirms benzodiazolyl tautomerism .

Advanced: What mechanistic pathways explain unexpected byproducts in its synthesis?

Methodological Answer:

  • Intermediate Trapping : Use LC-MS to identify transient species (e.g., Schiff bases) .
  • Isotopic Labeling : 13C^{13}C-labeled reagents track carbon migration in cyclohexyl ring formation .
  • Theoretical Modeling : Calculate reaction pathways (IRC) at M06-2X/def2-TZVP to identify transition states and competing routes .

Advanced: How does this compound compare structurally and functionally to triazole-containing analogs?

Methodological Answer:

  • Structural Analysis : Overlay X-ray structures (e.g., triazole vs. benzodiazolyl rings) to assess steric/electronic differences .
  • Bioactivity Profiling : Parallel assays on triazole analogs (e.g., [4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]methanamine) to compare IC50_{50} values .
  • Computational SAR : Generate QSAR models using MOE descriptors (logP, polar surface area) .

Advanced: What experimental designs evaluate its solvatochromic behavior?

Methodological Answer:

  • Solvent Polarity Series : Measure UV-Vis spectra in solvents of varying ET(30) (e.g., hexane to DMSO). Plot λmax_{\text{max}} vs. Reichardt’s parameter .
  • Kamlet-Taft Analysis : Use multi-parameter regression to quantify hydrogen-bonding and dipolar effects .
  • TD-DFT Validation : Compare computed excitation energies across solvents (SMD model) with experimental data .

Advanced: What strategies identify and characterize degradation byproducts under experimental conditions?

Methodological Answer:

  • Forced Degradation : Expose to heat (60°C), UV light, or acidic/alkaline conditions; monitor via HPLC-DAD .
  • HRMS/MS Fragmentation : Use Q-TOF to trace molecular ion breakdown (e.g., loss of cyclohexyl group: m/z 214 → 123) .
  • Isolation : Prep-HPLC isolates byproducts for NMR/IR structural elucidation .

Advanced: How to assess the compound’s stability in varying pH and temperature conditions?

Methodological Answer:

  • pH Stability Studies : Incubate in buffers (pH 1–13) at 37°C; sample at 0, 24, 48 hr for HPLC analysis .
  • Thermogravimetric Analysis (TGA) : Determine decomposition onset temperature (Td_d > 200°C indicates thermal stability) .
  • Arrhenius Modeling : Accelerated stability studies (40–80°C) predict shelf life using Ea_a calculations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1H-1,3-Benzodiazol-2-yl)(cyclohexyl)methanamine
Reactant of Route 2
Reactant of Route 2
(1H-1,3-Benzodiazol-2-yl)(cyclohexyl)methanamine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.